molecular formula C48H40N4O8P4 B12002549 Octaphenoxycyclotetraphosphazene CAS No. 992-79-0

Octaphenoxycyclotetraphosphazene

Cat. No.: B12002549
CAS No.: 992-79-0
M. Wt: 924.7 g/mol
InChI Key: MPAHZJBGSWHKBJ-UHFFFAOYSA-N
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Description

Octaphenoxycyclotetraphosphazene (CAS No. 992-79-0) is a compound with the chemical formula

C48H40N4O8P4\text{C}_{48}\text{H}_{40}\text{N}_{4}\text{O}_{8}\text{P}_{4}C48​H40​N4​O8​P4​

. It belongs to the class of polyphosphazenes, which are inorganic polymers containing alternating phosphorus and nitrogen atoms in their backbone. This compound features eight phenoxyl (–OPh) groups attached to a cyclotetraphosphazene ring. These phenoxyl groups are aromatic rings with oxygen substituents.

Preparation Methods

Synthetic Routes: Octaphenoxycyclotetraphosphazene can be synthesized through various methods. One common approach involves the reaction of hexachlorocyclotriphosphazene (N3P3Cl6) with phenol (C6H5OH) in the presence of a base. The reaction proceeds as follows:

N3P3Cl6+8C6H5OHC48H40N4O8P4+6HCl\text{N}_{3}\text{P}_{3}\text{Cl}_{6} + 8\text{C}_{6}\text{H}_{5}\text{OH} \rightarrow \text{C}_{48}\text{H}_{40}\text{N}_{4}\text{O}_{8}\text{P}_{4} + 6\text{HCl} N3​P3​Cl6​+8C6​H5​OH→C48​H40​N4​O8​P4​+6HCl

Industrial Production: this compound is not produced on a large scale industrially. it serves as a valuable precursor for other functionalized polyphosphazenes.

Chemical Reactions Analysis

Octaphenoxycyclotetraphosphazene undergoes several chemical reactions:

    Substitution Reactions: The phenoxyl groups can be replaced by other nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to changes in its properties.

    Polymerization: this compound can participate in polymerization reactions to form larger polyphosphazene chains.

Common reagents include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

Octaphenoxycyclotetraphosphazene finds applications in various fields:

    Materials Science: It contributes to the development of flame-retardant materials due to its high phosphorus content.

    Biomedical Applications: Researchers explore its potential as drug carriers and tissue scaffolds.

    Catalysis: The compound’s unique structure makes it an interesting catalyst for various reactions.

Mechanism of Action

The exact mechanism by which Octaphenoxycyclotetraphosphazene exerts its effects depends on its specific application. In drug delivery, for instance, it may release drugs slowly due to its hydrolyzable phenoxyl groups.

Comparison with Similar Compounds

Octaphenoxycyclotetraphosphazene stands out due to its eight phenoxyl groups, which provide versatility in functionalization. Similar compounds include hexaphenoxycyclotriphosphazene and other polyphosphazenes with varying substituents.

Properties

CAS No.

992-79-0

Molecular Formula

C48H40N4O8P4

Molecular Weight

924.7 g/mol

IUPAC Name

2,2,4,4,6,6,8,8-octaphenoxy-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene

InChI

InChI=1S/C48H40N4O8P4/c1-9-25-41(26-10-1)53-61(54-42-27-11-2-12-28-42)49-62(55-43-29-13-3-14-30-43,56-44-31-15-4-16-32-44)51-64(59-47-37-21-7-22-38-47,60-48-39-23-8-24-40-48)52-63(50-61,57-45-33-17-5-18-34-45)58-46-35-19-6-20-36-46/h1-40H

InChI Key

MPAHZJBGSWHKBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP2(=NP(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)(OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9

Origin of Product

United States

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